(2S,4S)-2-(1,1-Dimethylethyl)-4-methyl-1,3-oxathiolan-5-one
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Overview
Description
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one is a chiral compound with a unique structure that includes a tert-butyl group and an oxathiolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one typically involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process . This method is efficient and sustainable, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique reactivity pattern of the tert-butyl group plays a significant role in these reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, which facilitates oxidation and C–O bond formation . Other reagents may include acids and bases, depending on the specific reaction conditions required.
Major Products Formed
The major products formed from the reactions of (2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one depend on the type of reaction. For example, oxidation reactions may yield tert-butyl esters, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and stability.
Biology: The compound’s structure allows for its use in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets through its tert-butyl group and oxathiolan ring . These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s reactivity is influenced by the steric hindrance provided by the tert-butyl group, which can modulate its binding to enzymes and other molecular targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl esters: These compounds share the tert-butyl group and are used in similar applications, such as organic synthesis and industrial production.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis, this compound also features the tert-butyl group and is employed in the synthesis of N-heterocycles.
Uniqueness
(2S,4S)-2-(tert-Butyl)-4-methyl-1,3-oxathiolan-5-one is unique due to its chiral nature and the presence of both a tert-butyl group and an oxathiolan ring.
Properties
Molecular Formula |
C8H14O2S |
---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
(2S,4S)-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O2S/c1-5-6(9)10-7(11-5)8(2,3)4/h5,7H,1-4H3/t5-,7-/m0/s1 |
InChI Key |
BBCNMYQDVCRBRW-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](S1)C(C)(C)C |
Canonical SMILES |
CC1C(=O)OC(S1)C(C)(C)C |
Origin of Product |
United States |
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